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Compound of Interest

Compound Name: Acotiamide impurity 8 Maleate

CAS No.: 185105-17-3

Cat. No.: B602142
. J
Introduction

Acotiamide, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-
dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, is a gastroprokinetic agent used for the
treatment of functional dyspepsia.[1][2] The control of impurities in active pharmaceutical
ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can
affect the safety and efficacy of the final drug product.[3] Regulatory bodies such as the
International Council for Harmonisation (ICH) have established strict guidelines for the
identification, qualification, and control of impurities in new drug substances.[4][5]

This application note provides a detailed guide for the synthesis and characterization of
Acotiamide impurity 8, a process-related impurity of Acotiamide. The IUPAC name for
Acotiamide impurity 8 is N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-
dimethoxybenzamido)thiazole-4-carboxamide.[6] This impurity is a positional isomer of
Acotiamide, differing in the substitution pattern on the benzoyl ring. The synthesis of the
maleate salt of this impurity is also described, which can be used as a reference standard for
analytical method development, validation, and routine quality control of Acotiamide.

Part 1: Synthesis of Acotiamide Impurity 8 Maleate
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The synthesis of Acotiamide impurity 8 is designed as a multi-step process, starting from a
commercially available substituted benzoic acid. The rationale behind this synthetic strategy is
to build the molecule in a convergent manner, ensuring high purity of the final compound.

Proposed Synthetic Pathway

The synthesis involves three main steps:

o Amide Coupling (Step 1): Reaction of 5-hydroxy-2,4-dimethoxybenzoic acid with 2-amino-N-
(2-(diisopropylamino)ethyl)thiazole-4-carboxamide.

« Purification: Purification of the crude Acotiamide impurity 8 free base by column
chromatography.

o Salt Formation: Reaction of the purified free base with maleic acid to form the stable maleate
salt.
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Caption: Synthetic pathway for Acotiamide Impurity 8 Maleate.

Experimental Protocol: Synthesis

Materials and Reagents:
o 5-Hydroxy-2,4-dimethoxybenzoic acid

e 2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide
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e HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)

e Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

o Maleic acid

o Ethanol (EtOH)

Step 1: Synthesis of Acotiamide Impurity 8 (Free Base)

To a solution of 5-hydroxy-2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU
(1.2 eq) and DIPEA (2.5 eq).

e Stir the mixture at room temperature for 15 minutes.

e Add a solution of 2-amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide (1.0 eq) in
anhydrous DMF.

« Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50
mL).
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e Wash the combined organic layers with saturated aqueous sodium bicarbonate solution,
water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

Step 2: Purification

» Purify the crude product by silica gel column chromatography using a gradient of
dichloromethane and methanol as the eluent.

o Combine the fractions containing the pure product and evaporate the solvent to yield
Acotiamide impurity 8 as a solid.

Step 3: Formation of Maleate Salt

Dissolve the purified Acotiamide impurity 8 free base in a minimal amount of warm ethanol.
 In a separate flask, dissolve maleic acid (1.05 eq) in warm ethanol.
» Add the maleic acid solution dropwise to the solution of the free base with stirring.

» Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate
precipitation.

« Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain Acotiamide
impurity 8 maleate.

Part 2: Characterization of Acotiamide Impurity 8
Maleate

A comprehensive characterization of the synthesized impurity is essential to confirm its identity,
purity, and structure. The following analytical techniques are recommended.

Analytical Characterization Workflow
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Synthesized Acotiamide Impurity 8 Maleate

A
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Caption: Analytical workflow for the characterization of Acotiamide Impurity 8 Maleate.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

Protocol:

e Instrument: Agilent 1260 Infinity Il LC System or equivalent.
e Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 pm.
» Mobile Phase A: 0.1% Formic acid in water.

» Mobile Phase B: Acetonitrile.

o Gradient:

0-2 min: 5% B

[¢]

o

2-15 min: 5% to 95% B

15-18 min: 95% B

o

18-18.1 min: 95% to 5% B

[¢]
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o 18.1-22 min: 5% B

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

o Detection Wavelength: 280 nm.

e Injection Volume: 10 pL.

o Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a
concentration of 1 mg/mL.

Expected Results:

Compound Retention Time (min) Purity (%)

Acotiamide Impurity 8 Maleate ~ Approx. 10.5 >98.0

Mass Spectrometry (MS) for Molecular Weight
Determination

Protocol:

Instrument: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

« lonization Mode: Electrospray lonization (ESI), Positive.

e Mass Range: 100-1000 m/z.

o Capillary Voltage: 3500 V.

o Fragmentor Voltage: 175 V.

o Gas Temperature: 325 °C.

e Sheath Gas Flow: 11 L/min.
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o Sample Infusion: Direct infusion of the sample dissolved in methanol at a concentration of 10

pg/mL.

Expected Results:

Calculated
. . Observed [M+H]+
Compound Molecular Formula  Monoisotopic Mass
(m/z)
(Da)
Acotiamide Impurity 8 C21H30N4OsS 450.1937 451.1999

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

Protocol:

 Instrument: Bruker Avance Ill HD 400 MHz spectrometer or equivalent.
e Solvent: DMSO-ds.

e Techniques: *H NMR, 3C NMR.

Expected *H NMR (400 MHz, DMSO-ds) Chemical Shifts (&, ppm):
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~12.5 (broad s) brs 1H Ar-OH

~8.5 (1) t 1H -NH-CH2-

~8.2 (s) s 1H Thiazole-H

~7.8 (s) S 1H Ar-H

~6.8 (s) s 1H Ar-H

~3.9 (s) s 3H -OCHs

~3.8 (s) s 3H -OCHs

~3.5 (q) q 2H -NH-CH2-

~3.1 (septet) septet 2H -CH(CH3)2

~2.8 (1) t 2H -CH2-N(iPr)2

~1.2 (d) d 12H -CH(CHs)2

Note: The protons of the maleate counter-ion will also be visible in the spectrum, typically as a
singlet around 6.0-6.3 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

¢ Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
e Technique: Attenuated Total Reflectance (ATR).

e Scan Range: 4000-400 cm~1.

Expected Characteristic Peaks (cm™2):
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Wavenumber (cm~?)

Functional Group

~3300-3400 O-H stretch (phenolic)
~3200-3300 N-H stretch (amide)
~2970 C-H stretch (aliphatic)
~1680 C=0 stretch (amide I)
~1640 C=0 stretch (amide 1)
~1540 N-H bend (amide II)
~1270, 1030 C-O stretch (aryl ether)
Conclusion

This application note provides a comprehensive and scientifically sound methodology for the
synthesis and characterization of Acotiamide impurity 8 maleate. The detailed protocols and
expected results serve as a valuable resource for researchers, scientists, and drug
development professionals involved in the quality control of Acotiamide. The availability of a
well-characterized impurity standard is paramount for the development of robust analytical
methods to ensure the safety and quality of the final pharmaceutical product, in line with global
regulatory expectations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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